molecular formula C8H7NO2 B049923 (2,4-Dihydroxyphenyl)acetonitrile CAS No. 57576-34-8

(2,4-Dihydroxyphenyl)acetonitrile

Cat. No. B049923
CAS RN: 57576-34-8
M. Wt: 149.15 g/mol
InChI Key: SSUJMKQLZZYAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A concise synthesis method for (2,4-Dihydroxyphenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This process allows for the convenient transformation of 2-(2-hydroxyphenyl)acetonitriles into benzofuranones, highlighting a versatile approach to synthesizing this compound and its derivatives (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of (2,4-Dihydroxyphenyl)acetonitrile derivatives has been analyzed through various spectroscopic and theoretical methods. For example, (4-nitrophenyl)acetonitrile and its carbanion have been studied using quantitative IR spectra and ab initio force field calculations, providing insight into the structural changes occurring during the molecule to carbanion conversion. This analysis reveals significant frequency decreases and intensity increases in the cyano and nitro stretching bands, indicative of the molecule's structural dynamics (Y. Binev et al., 2000).

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated through various reactions, such as carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These processes showcase the (2,4-Dihydroxyphenyl)acetonitrile's ability to undergo transformations under specific conditions, offering pathways to a range of chemical structures (Qingping Tian et al., 2003).

Physical Properties Analysis

The physical properties of (2,4-Dihydroxyphenyl)acetonitrile derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. Although specific studies directly addressing these properties were not identified in this search, they can generally be inferred from molecular structure analyses and chemical properties.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming adducts or undergoing photolysis, are essential aspects of (2,4-Dihydroxyphenyl)acetonitrile's chemistry. The compound's interaction with acetonitrile under photolysis conditions, for example, reveals complex behavior involving intramolecular proton transfer and potential environmental implications for the photodegradation of similar pollutants (Xiting Zhang et al., 2020).

Scientific Research Applications

  • Synthesis of Morphine Derivatives : Oxidation of (3,4-dihydroxyphenyl)acetonitrile leads to products used in Gates' morphine synthesis, demonstrating its importance in medicinal chemistry (Land et al., 2003).

  • Sonochemistry Applications : In a study on the sonochemical effects on non-radical reactions, (2,4-Dihydroxyphenyl)acetonitrile was used in kinetic investigations of reactions in acetonitrile-water binary mixtures, highlighting its role in physical chemistry (Tuulmets et al., 2014).

  • Pharmacokinetic Studies : In the context of pharmacokinetics, this compound has been used in the study of hydroxytyrosol, a phenolic compound in olive oil, demonstrating its utility in analytical chemistry (Ruíz-Gutiérrez et al., 2000).

  • Photodissociation Studies : Studies on the photodissociation of bis(2,4-dihydroxyphenyl)squaraine in acetonitrile solutions indicate its relevance in photochemistry (Das et al., 1993).

  • Chromatography Applications : In liquid-liquid partition chromatography, (2,4-Dihydroxyphenyl)acetonitrile plays a role as a stationary phase component, signifying its importance in separation technologies (Corbin et al., 1960).

  • Molecular Synthesis : It has been used in the synthesis of benzofuranones, showcasing its application in organic synthesis (Wu et al., 2014).

  • Electrochemical Studies : The compound is involved in studies of acetonitrile's effect on liver microsomal cytochrome P450 2C9 activity, indicating its role in biochemical research (Tang et al., 2000).

Safety And Hazards

“(2,4-Dihydroxyphenyl)acetonitrile” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

“(2,4-Dihydroxyphenyl)acetonitrile” is a natural compound found in Erica scoparia and could be used for research purposes . A new compound, 2-(2,4-dihydroxyphenyl)benzimidazolines, was synthesized using a reaction of resorcinol with in situ-formed electrophilic N-ethoxycarbonylbenzimidazolium reagents . This suggests potential future directions in the synthesis of new compounds using “(2,4-Dihydroxyphenyl)acetonitrile”.

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUJMKQLZZYAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566258
Record name (2,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dihydroxyphenyl)acetonitrile

CAS RN

57576-34-8
Record name (2,4-Dihydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dihydroxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2,4-Dihydroxyphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(2,4-Dihydroxyphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(2,4-Dihydroxyphenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(2,4-Dihydroxyphenyl)acetonitrile
Reactant of Route 6
(2,4-Dihydroxyphenyl)acetonitrile

Citations

For This Compound
10
Citations
A Ballester, A Verwey, JC Overeem - Phytochemistry, 1975 - dspace.library.uu.nl
Several phenolic compounds have been identified in the Ericaceae [l] but E. scoparia has not so far been investigated. On paper chromatograms of leaf extracts of this plant, we …
Number of citations: 18 dspace.library.uu.nl
Y Yamashita-Higuchi, S Sugimoto… - Chemical and …, 2015 - jstage.jst.go.jp
From the EtOAc-soluble fraction of a MeOH extract of the leaves of Glochidion acuminatum, six new compounds along with five known ones were isolated. The structures of the new …
Number of citations: 4 www.jstage.jst.go.jp
DS Seigler, GF Pauli, R Fröhlich, E Wegelius… - Phytochemistry, 2005 - Elsevier
The major cyanogenic glycoside of Guazuma ulmifolia (Sterculiaceae) is (2R)-taxiphyllin (>90%), which co-occurs with (2S)-dhurrin. Few individuals of this species, but occasional other …
Number of citations: 67 www.sciencedirect.com
EK Akkol, E Yeşilada, A Güvenç - Journal of ethnopharmacology, 2008 - Elsevier
Erica L. species (Ericaceae) have been popularly used as antirheumatic, diuretic, astringent and treatment of urinary infections. In order to evaluate this information, anti-inflammatory …
Number of citations: 57 www.sciencedirect.com
ŞEN Burcu, S Kessler, B GÜRDAL… - Journal of Faculty of …, 2016 - dergipark.org.tr
The genus Erica comprises five species (E. arborea, E. bocquetii, E. manipuliflora, E. sicula, E. spiculifolia), in Turkey. In traditional Turkish medicine, the aerial parts of E. arborea and E. …
Number of citations: 8 dergipark.org.tr
C Kus, M Tas, S Kucukaydin, G Tel-Cayan… - J. Res …, 2019 - researchgate.net
This study reports the chemical composition of essential oils and in vitro antioxidant and anticholinesterase activities of essential oils, hexane, ethyl acetate, methanol, and butanol …
Number of citations: 9 www.researchgate.net
A Güvenç, G Kendir, A Eken… - FABAD Journal of …, 2007 - search.proquest.com
Native Erica species are widely distributed along the coasts of Turkey and include E. arborea, E. manipuliflora, E. bocquetii and E. sicula subsp. libanotica. The plant materials and their …
Number of citations: 7 search.proquest.com
LT Tlas, I Chamaa, J Fandi… - Bulletin of …, 2021 - bpsa.journals.ekb.eg
In current research, we aimed to investigate the chemical composition of the EO of Erica manipuliflora extracted in two growth periods (before flowering and full flowering periods), to …
Number of citations: 1 bpsa.journals.ekb.eg
JL Legras, G Chuzel, A Arnaud, P Galzy - World journal of Microbiology …, 1990 - Springer
The present work reviews the numerous nitrile compounds that have been isolated from plants and animals. Two kinds of potentially toxic molecules are widespread, namely the …
Number of citations: 101 link.springer.com
A Ballester, JM Albo, E Vieitez - Oecologia, 1977 - Springer
… Ballester, A., Verwey, A., Overeem, JC : 2-Hydroxyphenyl acetic acid and 2-4 dihydroxyphenyl acetonitrile from Erica scoparia L. Phytochemistry 14, 1667-1668 (1975) Ballester, A., …
Number of citations: 49 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.